Home > Products > Building Blocks P3645 > Sulfaquinoxaline
Sulfaquinoxaline - 59-40-5

Sulfaquinoxaline

Catalog Number: EVT-282727
CAS Number: 59-40-5
Molecular Formula: C14H12N4NaO2S+
Molecular Weight: 323.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfaquinoxaline belongs to the class of sulfonamides. It is a feed sample additive, which is used for the prevention or treatment of poultry leucocytozoonosis and coccidiosis.
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine and in the meat and poultry industries.
Sulfaquinoxaline, also known as kokozigal or sulfa-Q, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. Sulfaquinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sulfaquinoxaline is primarily located in the cytoplasm.
Sulfaquinoxaline is a veterinary medicine which can be given to cattle and sheep to treat coccidiosis. It is available in Pakistan with Sanna Laboratories in combination with Amprolium and Vitamin K as potential treatment of coccidiosis.

N4-Acetylsulfaquinoxaline

    Compound Description: N4-Acetylsulfaquinoxaline is the major metabolite of sulfaquinoxaline. [] It is formed through the acetylation of the N4 amino group of sulfaquinoxaline. [, ] Like sulfaquinoxaline, N4-acetylsulfaquinoxaline also exhibits anticoccidial activity but is generally less potent than the parent drug. []

    Relevance: This compound is a direct metabolite of sulfaquinoxaline and its presence in biological samples indicates prior exposure to sulfaquinoxaline. [, ] Structurally, N4-acetylsulfaquinoxaline differs from sulfaquinoxaline by the addition of an acetyl group to the N4 nitrogen atom.

2-Aminoquinoxaline

    Compound Description: 2-Aminoquinoxaline is a fragment ion observed during the mass spectrometric analysis of sulfaquinoxaline and its metabolites. [] It arises from the cleavage of the sulfonamide bond in sulfaquinoxaline. []

    Relevance: This compound is a structural fragment of sulfaquinoxaline, and its detection by mass spectrometry provides insights into the fragmentation pathways of sulfaquinoxaline and its metabolites. []

Sulfamethazine

    Compound Description: Sulfamethazine, also known as sulfadimidine, is a sulfonamide antibiotic with anticoccidial activity. [, , , , ] It is structurally similar to sulfaquinoxaline, sharing the common sulfonamide moiety. [, , ]

Sulfachloropyrazine

    Compound Description: Sulfachloropyrazine is another sulfonamide antibiotic with anticoccidial properties. [, ] It is structurally related to sulfaquinoxaline, sharing the sulfonamide group.

Sulfamerazine

    Compound Description: Sulfamerazine belongs to the sulfonamide class of antibiotics and possesses anticoccidial activity. [, ] It shares the core sulfonamide structure with sulfaquinoxaline.

    Relevance: Sulfamerazine, along with sulfaquinoxaline and sulfamethazine, are among the most effective sulfonamides used in the control of coccidiosis in poultry. [] They exhibit similar mechanisms of action, targeting the folic acid synthesis pathway in coccidia. [, ]

Sulfathiazole

    Compound Description: Sulfathiazole is a sulfonamide antibiotic with a broad spectrum of activity against bacteria. [, ] It shares the sulfonamide functional group with sulfaquinoxaline.

    Relevance: Both sulfathiazole and sulfaquinoxaline are sulfonamide derivatives, highlighting the diverse applications of this chemical class in treating bacterial and parasitic infections. [, ]

Sulfadimethoxine

    Compound Description: Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine. [, ] It is structurally similar to sulfaquinoxaline, differing in the substituents on the benzene ring. [, ]

    Relevance: Sulfadimethoxine and sulfaquinoxaline exhibit different pharmacokinetic properties despite their structural similarities. [] Sulfadimethoxine has a shorter half-life and lower serum/tissue ratios compared to sulfaquinoxaline in turkeys. []

2-(N-parabenzoquinoneimine)quinoxaline

    Compound Description: 2-(N-parabenzoquinoneimine)quinoxaline is a photodegradation product of sulfaquinoxaline formed upon exposure to solar light. [] It arises from oxidative modifications of the sulfaquinoxaline molecule.

    Relevance: This compound is a photodegradation product of sulfaquinoxaline, indicating the potential environmental fate of sulfaquinoxaline in water sources exposed to sunlight. []

9. 3-Hydroxysulfaquinoxaline * Compound Description: 3-Hydroxysulfaquinoxaline is a metabolite of sulfaquinoxaline identified in biological samples. [] It is formed by the hydroxylation of sulfaquinoxaline, potentially in the liver. [] This metabolite is relatively insoluble and can lead to crystal formation in the kidneys at high concentrations. []* Relevance: This compound is a direct metabolite of sulfaquinoxaline and its accumulation can lead to kidney damage, highlighting a potential toxicity concern associated with sulfaquinoxaline use. []

Source and Classification

Sulfaquinoxaline belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria. Sulfaquinoxaline is particularly noted for its use in veterinary medicine, although it has also been explored for potential applications in human medicine.

Synthesis Analysis

The synthesis of sulfaquinoxaline typically involves the reaction between 2-aminobenzenesulfonamide and 1,2-dicarbonyl compounds. Various methods have been reported for its synthesis:

  1. Classical Method: The traditional synthesis involves the condensation of 2-aminobenzenesulfonamide with 1,2-diketones or their derivatives under acidic or basic conditions. This method often requires careful temperature control and purification steps to yield high-purity products.
  2. Modern Techniques: Recent advancements include the use of microwave-assisted synthesis, which significantly reduces reaction times and increases yields. For instance, using microwave irradiation can enhance the reaction rate and improve the selectivity of the desired product.
  3. Alternative Methods: Some studies have explored the use of ionic liquids as solvents to facilitate the reaction, providing an environmentally friendly alternative to traditional organic solvents.

Technical Parameters

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 100°C.
  • Reaction Time: Conventional methods may require several hours, while microwave-assisted methods can reduce this to minutes.
  • Purification: Common techniques include recrystallization and chromatography.
Molecular Structure Analysis

Sulfaquinoxaline has a complex molecular structure characterized by its sulfonamide group attached to a quinoxaline moiety. The molecular formula is C10H10N4O2SC_{10}H_{10}N_{4}O_{2}S.

Structural Features

  • Quinoxaline Ring: A bicyclic structure consisting of two fused aromatic rings.
  • Sulfonamide Group: The presence of the sulfonamide group enhances its solubility and antibacterial activity.
  • Amino Group: The amino group at the para position relative to the sulfonamide contributes to its reactivity and biological activity.

Data Analysis

Crystallographic studies have shown that sulfaquinoxaline forms stable crystalline structures, which can be analyzed using techniques such as X-ray diffraction. These analyses reveal details about bond lengths, angles, and molecular packing.

Chemical Reactions Analysis

Sulfaquinoxaline undergoes various chemical reactions that are essential for its activity:

  1. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing its solubility and interaction with biological targets.
  2. Formation of Metal Complexes: Sulfaquinoxaline can form coordination complexes with transition metals, enhancing its pharmacological properties. Studies have shown that these metal complexes exhibit improved antibacterial activities compared to the parent compound.
  3. Reactivity with Electrophiles: The amino group can react with electrophiles, leading to the formation of Schiff bases and other derivatives that may possess different biological activities.

Technical Parameters

  • pH Conditions: Reactions are often pH-dependent, affecting solubility and reactivity.
  • Temperature Control: Elevated temperatures can accelerate reactions but may also lead to degradation if not controlled.
Mechanism of Action

The mechanism of action of sulfaquinoxaline involves inhibition of bacterial folic acid synthesis. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria.

Detailed Mechanism

  1. Inhibition of Enzyme Activity: Sulfaquinoxaline mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
  2. Disruption of Folate Synthesis: By binding to the active site of the enzyme, sulfaquinoxaline prevents the conversion of PABA into folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition.
  3. Broad-Spectrum Activity: This mechanism allows sulfaquinoxaline to exhibit activity against a wide range of bacteria.
Physical and Chemical Properties Analysis

Sulfaquinoxaline possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 246.27 g/mol.
  • Solubility: Soluble in water and polar organic solvents; solubility varies with pH.
  • Melting Point: Typically around 200–205°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

Studies have shown that variations in pH can significantly affect the solubility profile of sulfaquinoxaline, impacting its bioavailability and therapeutic efficacy.

Applications

Sulfaquinoxaline has diverse applications in both veterinary and potential human medical settings:

  1. Veterinary Medicine: Widely used as an antibiotic in livestock to prevent coccidiosis and treat bacterial infections.
  2. Research Applications: Investigated for potential antitumor activities through metal complexation studies.
  3. Analytical Chemistry: Utilized in sensor development for detecting specific compounds due to its fluorescent properties when complexed with metals.

Scientific Applications

Research continues into optimizing formulations that enhance the efficacy of sulfaquinoxaline while minimizing resistance development among target pathogens.

Historical Context and Development of Sulfaquinoxaline

Origins in Sulfonamide Drug Research During the 1930s–1940s

The development of sulfaquinoxaline emerged directly from the groundbreaking research on sulfonamide antibiotics during the 1930s. Following Gerhard Domagk's 1932 discovery of Prontosil (sulfochrysoidine) – the first synthetic antibacterial agent effective against Gram-positive infections – pharmaceutical companies worldwide intensified efforts to synthesize novel sulfonamide derivatives [5] [6]. This research initiative was significantly accelerated by the imperatives of World War II, during which antibacterial agents were needed for both human medicine and military livestock production. Sulfonamides represented a revolutionary chemotherapeutic approach: unlike earlier antiseptics, they exhibited systemic efficacy with selective toxicity against pathogens [3].

Bayer's discovery of Prontosil in 1935 catalyzed the synthesis of numerous structurally related sulfonamides, with researchers systematically modifying the sulfanilamide core to enhance pharmacological properties [6]. By the late 1930s, several sulfonamides (including sulfapyridine and sulfathiazole) had entered medical and veterinary practice. These early sulfonamides shared a common mechanism: competitive inhibition of bacterial folate synthesis through structural mimicry of para-aminobenzoic acid (PABA), a precursor essential for microbial DNA synthesis [1]. This mechanism proved effective against diverse pathogens, setting the stage for sulfaquinoxaline's specific molecular configuration, which featured a quinoxaline ring attached to the sulfonamide group, enhancing its antiprotozoal properties [3] [7].

Transition from Antimalarial Candidate to Veterinary Coccidiostat

Sulfaquinoxaline's initial development trajectory targeted human malaria control, reflecting the strategic priorities of wartime medical research. During the early 1940s, researchers recognized that sulfonamides with extended plasma half-lives offered potential as antimalarial agents due to sustained blood concentrations necessary for combating Plasmodium species. Synthesized during this period, sulfaquinoxaline demonstrated promising anti-sporozoan activity in preliminary screens [3]. However, clinical evaluation revealed unacceptable neurotoxicity and hematological complications in human subjects, including hypoprothrombinemia and hemorrhagic tendencies, halting its development for human malaria [3] [7].

The compound's therapeutic potential was salvaged through redirection toward veterinary parasites. Researchers at Merck & Co. discovered that sulfaquinoxaline exhibited exceptional efficacy against Eimeria spp., the causative agents of avian coccidiosis. In 1948, it became the first antibiotic officially licensed for routine incorporation into poultry feed to prevent coccidiosis, marketed specifically for this purpose [3] [6]. This transition capitalized on sulfaquinoxaline's unique pharmacokinetics: while unsuitable for human therapy, its prolonged tissue persistence proved advantageous for sustained anticoccidial activity in poultry. The drug specifically targeted the merogony stage of Eimeria's life cycle within the avian intestinal epithelium, suppressing parasite replication through inhibition of dihydropteroate synthase in the folate pathway [1] [8]. Crucially, its chemical stability allowed practical incorporation into feed – a formulation breakthrough enabling mass medication.

Table 1: Key Sulfonamides Developed During the 1930s–1940s Era

CompoundYear IntroducedPrimary ApplicationMolecular Distinction
Prontosil1935Human bacterial infectionsFirst sulfonamide, prodrug
Sulfapyridine1938Human bacterial infectionsPyridine ring
Sulfathiazole1939Human/veterinary infectionsThiazole ring
Sulfadiazine1941Human/veterinary infectionsPyrimidine ring
Sulfaquinoxaline1948Veterinary coccidiosisQuinoxaline ring
SulfadimethoxineLate 1950sHuman/veterinary infectionsDimethoxy pyrimidine

Impact on Poultry Industry and Modernization of Antiparasitic Chemotherapy

The introduction of sulfaquinoxaline fundamentally transformed poultry production economics and disease management paradigms. Before its availability, coccidiosis caused devastating flock mortality (often exceeding 50% in outbreaks) and pervasive subclinical growth suppression. Traditional control relied on labor-intensive management practices (litter management, pasture rotation) and chemical disinfectants like sulfur or sodium fluoride, which had limited efficacy against oocysts [8]. Sulfaquinoxaline enabled the prophylactic mass medication of birds via feed – an approach first described by Grumbles and colleagues in 1948 [8]. This innovation facilitated the emergence of large-scale confinement poultry operations by mitigating the previously prohibitive disease risks associated with high stocking densities.

Sulfaquinoxaline's success established the economic viability of continuous chemoprophylaxis – a paradigm shift that reshaped pharmaceutical development for livestock. Within years, annual sales of medicated feeds incorporating sulfaquinoxaline reached industrial scale, measured in "tankcars of brine containing residues from the fermentation" according to Thomas Jukes, a pioneer in antibiotic feed additives [6]. Its adoption demonstrated that routine pharmaceutical intervention could reduce production costs while increasing yields, catalyzing research into other chemoprophylactic agents. The compound's mechanism against Eimeria also provided a biochemical blueprint for subsequent sulfonamide coccidiostats (e.g., sulfadimethoxine, sulfamethazine) and inspired the development of synergistic combinations with diaminopyrimidines like pyrimethamine or diaveridine, which inhibited dihydrofolate reductase – the next enzyme in the folate pathway [2] [8]. These combinations amplified efficacy while reducing the selection pressure for resistance.

Table 2: Evolution of Sulfonamide-Based Anticoccidial Drug Combinations (1950s–Present)

CombinationComponentsConcentrations (ppm)Trade Name(s)Primary Innovation
Sulfaquinoxaline + PyrimethamineSulfaquinoxaline, Pyrimethamine83.3 + 8.5Whitsyn®*First potentiated sulfonamide; synergy via folate pathway double blockade
Sulfaquinoxaline + Sulfamezathine + SulfamerazineThree sulfonamides0.04–0.025%PoultrySulfa®*Broad-spectrum sulfonamide combination
Sulfadimethoxine + OrmetoprimSulfadimethoxine, Ormetoprim125 + 75Rofenaid®Enhanced activity against E. tenella
Amprolium + Sulfaquinoxaline + EthopabateAmprolium, Sulfaquinoxaline, Ethopabate100 + 60 + 5Pancoxin®*Multi-target: thiamine analog + sulfonamide + PABA inhibitor
Amprolium + Sulfaquinoxaline + Ethopabate + PyrimethamineFour-component100 + 60 + 5 + 5Supacox®Maximal folate pathway inhibition

Beyond its direct antiparasitic effects, sulfaquinoxaline's role in revealing the growth-promoting effects of antibiotic fermentation wastes proved revolutionary. Researchers at Lederle Laboratories discovered that feeding low-dose antibiotic residues (including sulfaquinoxaline byproducts) significantly enhanced weight gain in poultry and swine [6]. This serendipitous finding launched the era of antibiotic growth promoters (AGPs), fundamentally altering global livestock production. Sulfaquinoxaline thus served as both a therapeutic agent and a catalyst for the broader integration of pharmaceuticals into intensive agriculture. Its commercial success validated large-scale investment in veterinary parasitology research, paving the way for subsequent anticoccidial classes – notably the ionophores (e.g., monensin, salinomycin) in the 1970s – and establishing the rotational drug programs essential for resistance management [8]. Nevertheless, sulfaquinoxaline formulations remain in contemporary veterinary use, particularly in calves, sheep, and poultry, often combined with amprolium and vitamin K to offset its anticoagulant side effects [7], a testament to its enduring chemotherapeutic value.

Table 3: Sulfonamides with Veterinary Anticoccidial Applications

SulfonamidePrimary Target SpeciesNotable Trade Names/Combinations
SulfaquinoxalinePoultry, Calves, SheepSolquin®, Pancoxin®, Supacox®
SulfadimethoxinePoultry, Swine, CattleAgribon®, Albon®
SulfamethazineCattle, Swine, PoultryAgri-Sulfa®, Sulmet®
SulfadiazinePoultry, Companion animalsTribrissen®, Di-Methox®
SulfanitranPoultryNovastat®, Unistat®
SulfachloropyridazineCalves, SwineVetisulid®, Nefrosul®

Note: Compounds marked with * are no longer commercially available

Properties

CAS Number

59-40-5

Product Name

Sulfaquinoxaline

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide

Molecular Formula

C14H12N4NaO2S+

Molecular Weight

323.33 g/mol

InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)

InChI Key

NHZLNPMOSADWGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Solubility

2.50e-05 M
Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.
In water, 7.5 mg/L at pH 7 / room temp/
>45.1 [ug/mL]

Synonyms

Sulfabenzpyrazine
Sulfachinoxalin
Sulfaquinoxaline

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.